molecular formula C26H26FN5O2 B14104422 2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14104422
M. Wt: 459.5 g/mol
InChI Key: FEIBFOWQPDWGQX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that features a pyrazolo[1,5-a]pyrazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazinone core: This can be achieved through cyclization reactions involving appropriate hydrazine and diketone precursors.

    Introduction of the 4-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the piperazine moiety: This is typically done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound can be used as a probe to study biological pathways and interactions.

    Materials Science: It may be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H26FN5O2

Molecular Weight

459.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H26FN5O2/c1-19-4-2-3-5-23(19)29-12-14-30(15-13-29)25(33)10-11-31-16-17-32-24(26(31)34)18-22(28-32)20-6-8-21(27)9-7-20/h2-9,16-18H,10-15H2,1H3

InChI Key

FEIBFOWQPDWGQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O

Origin of Product

United States

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